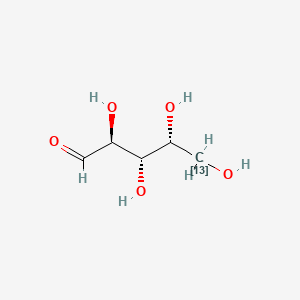
D-Lyxose-13C-4
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
D-Lyxose-13C-4 is a stable isotope-labeled compound of D-Lyxose, a naturally occurring pentose sugar. The labeling with carbon-13 at the fourth carbon position makes it particularly useful in various scientific research applications, especially in the fields of biochemistry and molecular biology .
准备方法
Synthetic Routes and Reaction Conditions
D-Lyxose-13C-4 can be synthesized from D-galactose through a series of chemical reactions. The process involves the oxidation of D-galactose to D-galactonic acid, followed by the conversion to its calcium or barium salt. This salt is then subjected to oxidative degradation, typically using trifluoroacetate ferric as a catalyst .
Industrial Production Methods
The industrial production of this compound involves the use of advanced biotechnological methods. Enzymatic conversion using D-lyxose isomerase, which catalyzes the isomerization of D-xylulose to D-lyxose, is a preferred method due to its high specificity and efficiency .
化学反应分析
Types of Reactions
D-Lyxose-13C-4 undergoes various chemical reactions, including:
Oxidation: Conversion to D-lyxonic acid.
Reduction: Formation of D-lyxitol.
Isomerization: Conversion to D-xylulose.
Common Reagents and Conditions
Oxidation: Typically involves the use of oxidizing agents like bromine water.
Reduction: Sodium borohydride is commonly used.
Isomerization: Catalyzed by enzymes such as D-lyxose isomerase.
Major Products
Oxidation: D-lyxonic acid.
Reduction: D-lyxitol.
Isomerization: D-xylulose.
科学研究应用
D-Lyxose-13C-4 has a wide range of applications in scientific research:
Chemistry: Used as a tracer in metabolic studies to understand carbohydrate metabolism.
Biology: Helps in studying the enzymatic pathways involving pentose sugars.
Medicine: Utilized in drug development and pharmacokinetic studies to track the metabolic fate of drugs.
Industry: Employed in the production of functional sugars and biofuels
作用机制
The mechanism of action of D-Lyxose-13C-4 involves its incorporation into metabolic pathways where it acts as a substrate for various enzymes. For instance, D-lyxose isomerase catalyzes the isomerization of D-lyxose to D-xylulose, a key step in the pentose phosphate pathway. The metal coordinating histidine residue H75 acts as an acid catalyst for ring opening, while E88 captures the proton, forming a cis-enediol intermediate .
相似化合物的比较
Similar Compounds
D-Xylose: A structural isomer of D-Lyxose.
D-Arabitol: A sugar alcohol derived from D-xylose.
D-Xylulose: An isomerization product of D-Lyxose
Uniqueness
D-Lyxose-13C-4 is unique due to its stable isotope labeling, which allows for precise tracking in metabolic studies. This labeling provides a significant advantage in research applications where understanding the detailed metabolic pathways is crucial .
属性
分子式 |
C5H10O5 |
|---|---|
分子量 |
151.12 g/mol |
IUPAC 名称 |
(2S,3S,4R)-2,3,4,5-tetrahydroxy(513C)pentanal |
InChI |
InChI=1S/C5H10O5/c6-1-3(8)5(10)4(9)2-7/h1,3-5,7-10H,2H2/t3-,4-,5-/m1/s1/i2+1 |
InChI 键 |
PYMYPHUHKUWMLA-IAAYJPMJSA-N |
手性 SMILES |
[13CH2]([C@H]([C@@H]([C@@H](C=O)O)O)O)O |
规范 SMILES |
C(C(C(C(C=O)O)O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















